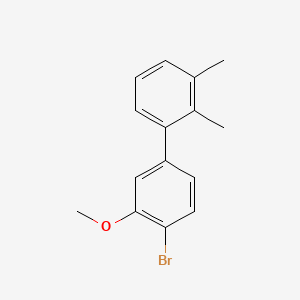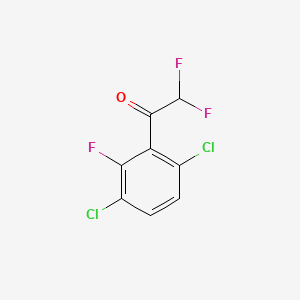
3-(Trifluoromethyl)benzaldehyde chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzaldehyde chloride is an organic compound with the molecular formula C8H5ClF3O. It is a derivative of benzaldehyde, where a trifluoromethyl group (-CF3) and a chloride group (-Cl) are attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzaldehyde chloride typically involves the chlorination of 3-(Trifluoromethyl)benzaldehyde. One common method includes the use of reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)benzaldehyde chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Trifluoromethyl)benzoic acid.
Reduction: Reduction reactions can convert it to 3-(Trifluoromethyl)benzyl alcohol.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR)
Major Products Formed
Oxidation: 3-(Trifluoromethyl)benzoic acid
Reduction: 3-(Trifluoromethyl)benzyl alcohol
Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzaldehyde chloride is widely used in scientific research due to its versatile chemical properties:
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)benzaldehyde chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The chloride group can participate in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(Trifluoromethyl)benzaldehyde chloride is unique due to the presence of both trifluoromethyl and chloride groups, which impart distinct chemical reactivity and stability. This combination makes it a valuable intermediate in the synthesis of various complex molecules, offering advantages over similar compounds that lack either the trifluoromethyl or chloride group .
Propiedades
Fórmula molecular |
C8H5ClF3O- |
|---|---|
Peso molecular |
209.57 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)benzaldehyde;chloride |
InChI |
InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |
Clave InChI |
DSIXBSBVEBXDCC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
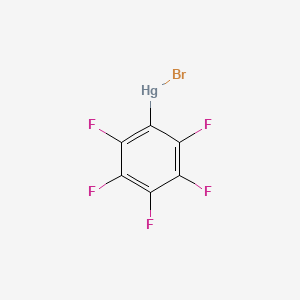
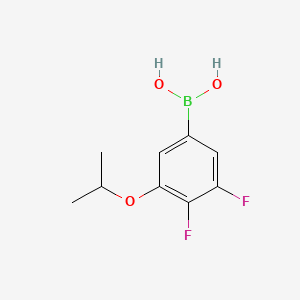
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
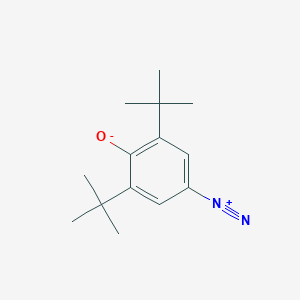
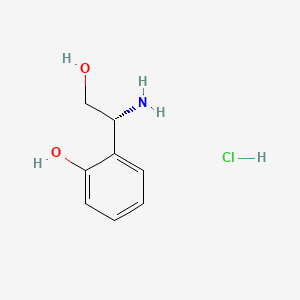
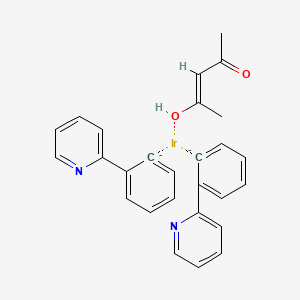

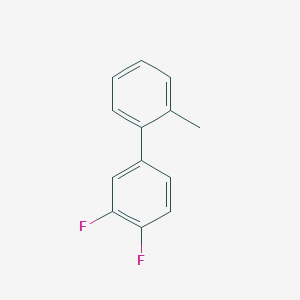

![4-thia-11-aza-14-azoniapentacyclo[12.8.0.03,11.05,10.015,20]docosa-1(14),2,5,7,9,12,15,17,19,21-decaene](/img/structure/B14760843.png)

